2-(4-Chlorophenyl)-4'-iodoacetophenone
CAS No.: 898784-08-2
Cat. No.: VC2477762
Molecular Formula: C14H10ClIO
Molecular Weight: 356.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898784-08-2 |
|---|---|
| Molecular Formula | C14H10ClIO |
| Molecular Weight | 356.58 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-(4-iodophenyl)ethanone |
| Standard InChI | InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 |
| Standard InChI Key | VHSYBPGJDUDBQR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl |
Introduction
2-(4-Chlorophenyl)-4'-iodoacetophenone is an organic compound with the molecular formula CHClIO. It features a chlorophenyl group and an iodoacetophenone moiety, making it significant in organic synthesis and medicinal chemistry. The compound's IUPAC name is 2-(4-chlorophenyl)-4-iodobenzene-1-ethanone, and it has a CAS number of 898784-08-2. This compound is characterized by its distinctive structure, which contributes to its reactivity and potential biological activity.
Applications in Medicinal Chemistry
2-(4-Chlorophenyl)-4'-iodoacetophenone is of interest in medicinal chemistry due to its potential applications in the synthesis of derivatives with biological activity. The presence of both a reactive ketone group and an iodoacetamide moiety suggests its utility in areas such as antibody-drug conjugates and other targeted therapies.
Potential Biological Activities
While specific biological activities of 2-(4-Chlorophenyl)-4'-iodoacetophenone have not been extensively documented, compounds with similar structures have shown promise in various therapeutic areas. For instance, modifications to the iodo group can lead to compounds with potential anticancer or antibacterial properties, as seen in related research on similar organic compounds .
Research Findings and Future Directions
Further research is necessary to fully understand the biological implications and potential applications of 2-(4-Chlorophenyl)-4'-iodoacetophenone. The compound's reactivity and structural uniqueness make it a valuable starting material for the synthesis of a variety of derivatives, which could be explored for their therapeutic potential.
Future Research Directions
-
Biological Activity Assessment: Detailed studies on the biological activity of 2-(4-Chlorophenyl)-4'-iodoacetophenone and its derivatives are needed to explore their therapeutic potential.
-
Synthetic Modifications: Exploring different substitution reactions to modify the compound's structure could lead to the development of new compounds with enhanced biological activity.
-
Pharmacokinetic Studies: Understanding the pharmacokinetic properties of these compounds is crucial for their development as therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume